

Bilaid B and its analogues bilorphin and bilactorphin

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Compound of Interest

Compound Name: *Bilaid B*

Cat. No.: *B3025834*

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An In-depth Technical Guide to **Bilaid B** and its Analogues, Bilorphin and Bilactorphin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of opioid research is continually evolving, driven by the urgent need for potent analgesics with improved safety profiles compared to classical opioids like morphine. A significant breakthrough in this area comes from the discovery of a novel class of tetrapeptides from the Australian estuarine fungus *Penicillium* sp. MST-MF667. These peptides, named bilaid, possess a unique alternating L-D-L-D amino acid configuration. This guide provides a comprehensive technical overview of the naturally occurring peptide, **Bilaid B**, and its more potent, synthetically optimized analogues, bilorphin and bilactorphin.

Bilaid B is one of the naturally occurring tetrapeptides and exhibits weak agonism at the μ -opioid receptor (MOR). Through structural modifications of the related Bilaid C, researchers developed bilorphin, a potent and highly selective MOR agonist.^[1] A key characteristic of bilorphin is its G protein-biased signaling. It preferentially activates the G protein pathway, which is associated with analgesia, while only minimally engaging the β -arrestin pathway, which is linked to many of the adverse effects of opioids, such as respiratory depression and tolerance.^[1] To enhance its in vivo efficacy, a glycosylated analogue, bilactorphin, was synthesized, demonstrating the potential of the bilorphin scaffold for developing systemically active analgesics.^[1]

This document details the biochemical properties, signaling pathways, and experimental methodologies related to these compounds, providing a core resource for researchers in pain therapeutics and GPCR pharmacology.

Quantitative Data Summary

The following tables summarize the quantitative pharmacological data for **Bilaid B**, bilorphin, and related compounds, facilitating a clear comparison of their binding affinities and functional activities at opioid receptors.

Table 1: Opioid Receptor Binding Affinities

Compound	Receptor	Ki (nM)
Bilaid B (2a)	hMOR	>10,000
Bilorphin (3c)	hMOR	1.1
hDOR	190	
hKOR	770	
Bilaid A (1a)	hMOR	3,100
Bilaid C (3a)	hMOR	210
Morphine	hMOR	1.9
DAMGO	hMOR	1.0

Data extracted from Dekan et al., 2019.[\[1\]](#)

Table 2: Functional Activity at the μ -Opioid Receptor

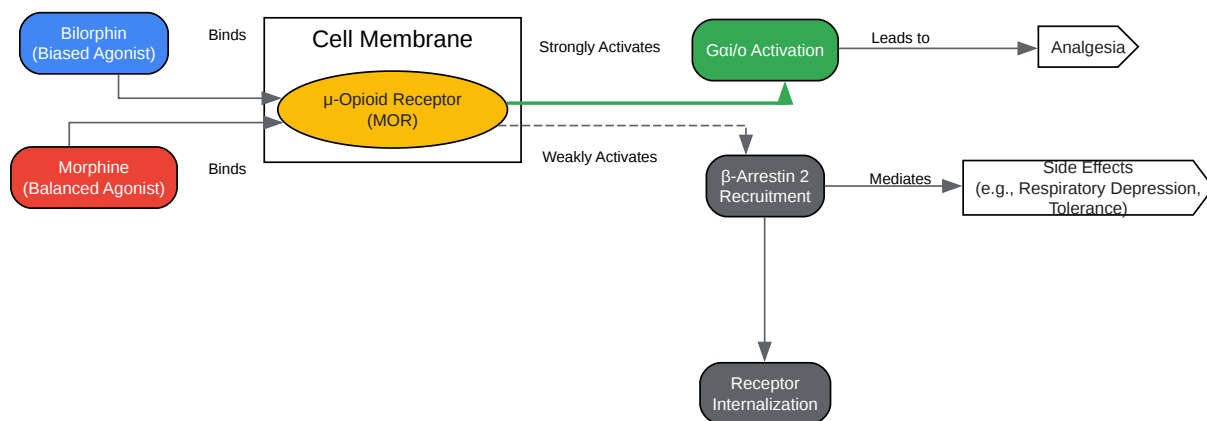
Compound	Assay	Parameter	Value
Bilorphin (3c)	GIRK activation (LC neurons)	EC50 (nM)	26
β-arrestin 2 recruitment (BRET)	Emax (% of Met-enk)	~10%	1.8
MOPr Internalization	Emax (% of Met-enk)	~0%	
Bilactorphin (3g)	G protein activation (AtT20 cells)	EC50 (nM)	
β-arrestin recruitment	Emax	Increased vs. Bilorphin	160
MOPr Internalization	Emax	Increased vs. Bilorphin	
Morphine	GIRK activation (LC neurons)	EC50 (nM)	160
β-arrestin 2 recruitment (BRET)	Emax (% of Met-enk)	~25%	~80%
MOPr Internalization	Emax (% of Met-enk)	~20%	
Endomorphin-2	β-arrestin 2 recruitment (BRET)	Emax (% of Met-enk)	~80%
MOPr Internalization	Emax (% of Met-enk)	~90%	

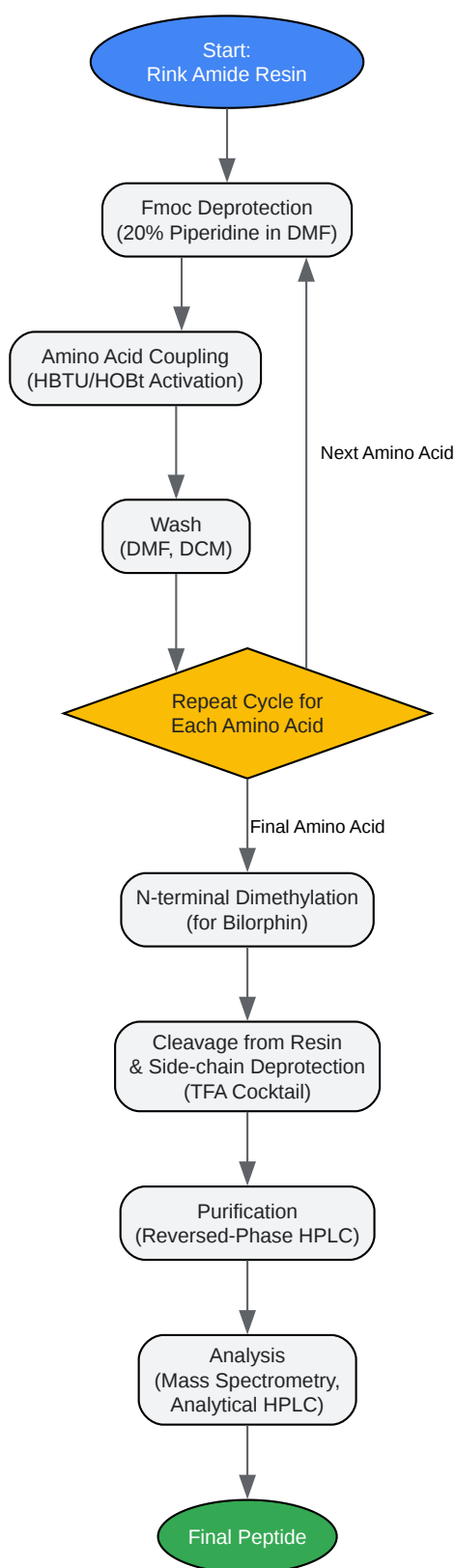
Data are approximated from graphical representations in Dekan et al., 2019.[1]

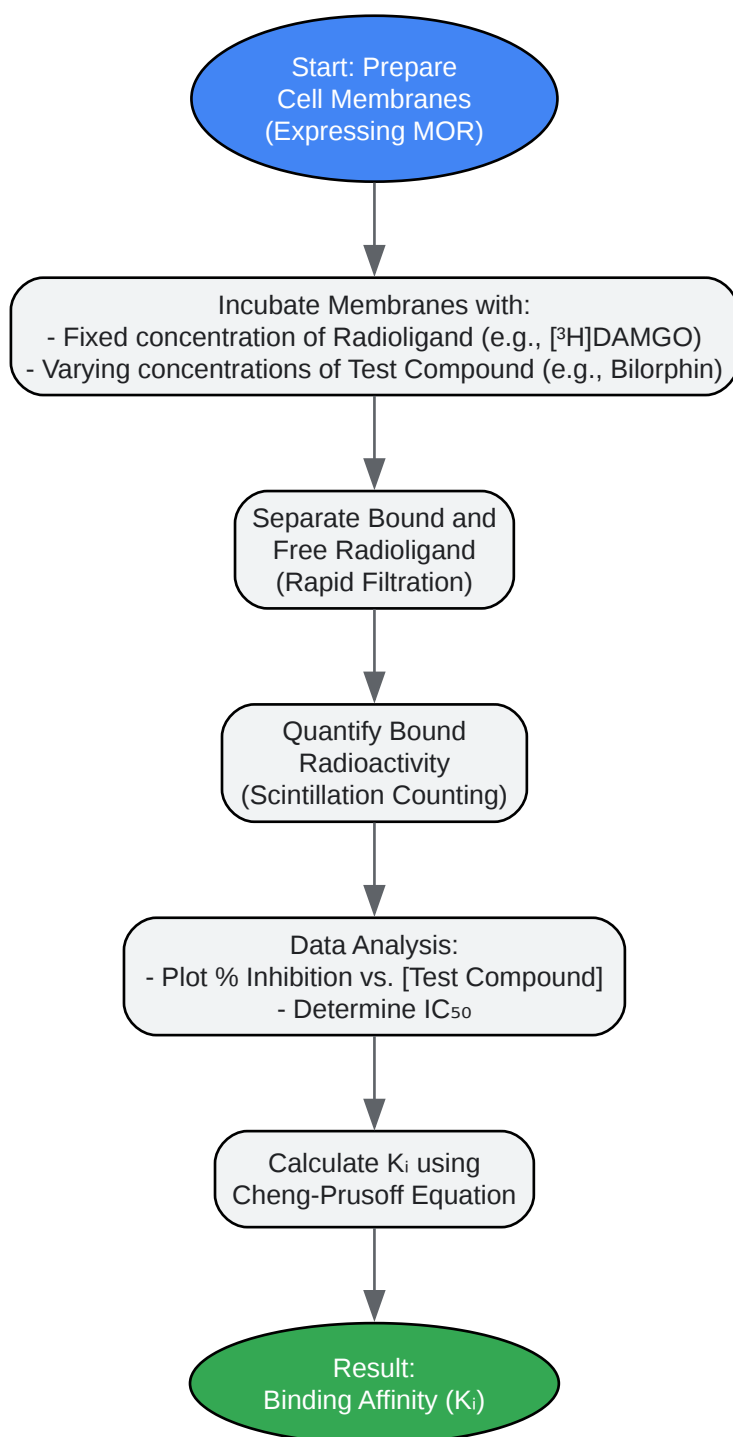
Signaling Pathways and Experimental Workflows

Signaling Pathway of Bilorphin at the μ-Opioid Receptor

Bilorphin exhibits biased agonism at the μ-opioid receptor (MOR), favoring the G protein signaling cascade over β-arrestin recruitment. This is a desirable characteristic for novel analgesics, as G protein activation is primarily responsible for the therapeutic effects, while β-arrestin signaling is implicated in the development of tolerance and other adverse effects.







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References

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